molecular formula C14H13BrMgO B12639743 Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide

Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide

Cat. No.: B12639743
M. Wt: 301.46 g/mol
InChI Key: NUOVWFYZPHRPNB-UHFFFAOYSA-M
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Description

Molecular Architecture and Coordination Chemistry

Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is an organomagnesium compound with the molecular formula C$${14}$$H$${14}$$BrMgO . Its structure features a magnesium center coordinated to a bromine atom and a substituted benzene ring. The aromatic system contains a methyl group at the 1-position and a phenoxymethyl group (–O–CH$$2$$–C$$6$$H$$_5$$) at the 2-position. The magnesium atom adopts a tetrahedral geometry, typical of Grignard reagents, with coordination sites occupied by:

  • The aryl carbon of the substituted benzene ring.
  • The bromine atom .
  • Two solvent molecules (e.g., tetrahydrofuran or diethyl ether).

The phenoxymethyl group introduces steric bulk and electronic effects. The oxygen atom in the phenoxymethyl moiety does not directly coordinate magnesium but influences reactivity through inductive and steric interactions. The methyl group at the 1-position further enhances steric hindrance, potentially reducing the magnesium center’s accessibility to electrophiles compared to simpler Grignard reagents like phenylmagnesium bromide.

Properties

Molecular Formula

C14H13BrMgO

Molecular Weight

301.46 g/mol

IUPAC Name

magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C14H13O.BrH.Mg/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NUOVWFYZPHRPNB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Grignard Reaction

The Grignard reaction is a cornerstone in the preparation of organomagnesium compounds. The process generally includes the reaction of magnesium metal with a suitable halogenated organic compound.

Key Steps:

  • Formation of Grignard Reagent : Magnesium reacts with 1-bromo-2-(phenoxymethyl)benzene in an anhydrous solvent, typically tetrahydrofuran (THF), to form the Grignard reagent.

  • Reaction Conditions : The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent moisture interference. Typical temperatures range from 50°C to 60°C.

  • Yield and Purification : After the reaction, the product can be purified through extraction and distillation methods.

Synthesis via Etherification

An alternative method involves etherification followed by the formation of the Grignard reagent.

Key Steps:

  • Etherification Reaction : A phenol derivative is reacted with a halogenated benzene in the presence of a base to form 1-methyl-2-(phenoxymethyl)benzene.

  • Subsequent Grignard Formation : The resulting compound is then treated with magnesium in THF to yield Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide.

Detailed Reaction Scheme

Step Reactants Conditions Product
1 1-bromo-2-(phenoxymethyl)benzene + Mg THF, N₂, 50°C - 60°C Grignard reagent
2 Grignard reagent + dimethyl oxalate N₂, -20°C to room temp Final product

Advantages

  • Cost-Effectiveness : The raw materials for these reactions are generally inexpensive and readily available.

  • High Purity and Yield : The methods described often yield high-purity products with minimal side reactions.

Challenges

The preparation of this compound can be effectively achieved through various methods, primarily involving Grignard reactions and etherification processes. Each method has its own set of advantages and challenges, making it essential for chemists to choose the appropriate technique based on available resources and desired outcomes.

Future studies could explore:

  • Optimization of reaction conditions for improved yields.

  • Development of greener synthesis routes that minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Reactivity

Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide exhibits unique chemical properties due to the presence of magnesium and bromide ions, which facilitate its participation in various chemical reactions. Key characteristics include:

  • Electrophilic and Nucleophilic Behavior : The compound can act as both an electrophile and nucleophile, allowing it to engage in substitution reactions.
  • Stability : The stability of the phenoxymethyl group enhances the compound's utility in organic synthesis.

Synthesis and Organic Chemistry Applications

In organic chemistry, this compound is utilized in several synthetic pathways:

2.1. Substitution Reactions

The bromide group allows for nucleophilic substitution reactions, which are fundamental in the synthesis of complex organic molecules. Common reagents include hydroxides and amines.

2.2. Coupling Reactions

This compound serves as a precursor in coupling reactions such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in drug development and material science.

Medicinal Chemistry Applications

Research indicates that this compound may have potential therapeutic benefits:

3.1. Antimicrobial Activity

A controlled study demonstrated its efficacy against various pathogens, suggesting its potential use in developing antimicrobial agents. The compound's mechanism involves disrupting microbial cell membranes, thereby inhibiting growth.

3.2. Drug Delivery Systems

The unique properties of this compound allow it to be incorporated into drug delivery systems, enhancing the bioavailability of therapeutic agents through improved solubility and stability .

Materials Science Applications

This compound is also explored in materials science for its role in developing novel materials:

4.1. Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis, contributing to the formation of polymers with specific mechanical and thermal properties.

4.2. Coatings and Composites

Its incorporation into coatings can enhance durability and resistance to environmental factors, making it suitable for applications in protective coatings for metals and plastics.

Case Studies

Study Focus Findings
Case Study on Antimicrobial EfficacyEvaluated against pathogensDemonstrated broad-spectrum antimicrobial activity
Polymer Synthesis ResearchRole as a monomerImproved mechanical properties observed in synthesized polymers
Drug Delivery System DevelopmentBioavailability enhancementIncreased solubility and stability of therapeutic agents noted

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

Phenylmagnesium Bromide (PhMgBr)
  • Structure : Simplest aryl Grignard reagent, with an unsubstituted benzene ring attached to MgBr.
  • Reactivity : Highly nucleophilic due to minimal steric hindrance and electron-rich benzene ring. Reacts efficiently with carbonyl compounds (e.g., ketones, aldehydes) to form alcohols .
4-(N,N-Dimethyl)aniline Magnesium Bromide
  • Structure : Benzene ring substituted with -NMe₂ at position 4, attached to MgBr.
  • Reactivity: The electron-donating dimethylamino group enhances Mg center stability but may reduce reactivity toward electrophiles due to increased electron density.
  • Key Difference: The target compound’s phenoxymethyl group provides a flexible ether linkage, which could improve solubility in polar aprotic solvents compared to rigid amino substituents .
Bis[ortho,ortho′-bis{(dimethylphosphino)methyl}phenyl]magnesium
  • Structure : Magnesium coordinated to two benzene rings, each substituted with phosphine-methyl groups at ortho positions.
  • Reactivity : Primarily used in coordination chemistry due to strong Mg–P bonds. Less reactive in traditional Grignard reactions.

Substituent Effects on Binding and Reactivity

Evidence from fragment-based drug design studies (e.g., 4-(phenoxymethyl)-benzene derivatives in and ) highlights the importance of substituent positioning:

  • Phenoxymethyl vs. Phenoxy: Replacing the methylene spacer (-CH₂-) in phenoxymethyl with a direct oxygen linkage (phenoxy) reduces binding affinity to proteins like Bcl-xL and Mcl-1 by 14-fold, indicating the spacer’s role in optimizing molecular interactions .
  • Steric Effects : Ortho-substituted methyl groups in the target compound may hinder substrate approach, as seen in analogous compounds where para-substitution (e.g., fluorine or chlorine) improved binding potency by up to 17-fold .

Physical and Stability Properties

  • Solubility : Expected to be less soluble in diethyl ether than PhMgBr due to bulky substituents, but improved solubility in THF or dichloromethane.
  • Stability: The phenoxymethyl group may offer partial protection against hydrolysis compared to simple aryl MgBr compounds, though moisture sensitivity remains a limitation .

Biological Activity

The compound Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is a unique chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a magnesium ion complexed with 1-methyl-2-(phenoxymethyl)benzene and bromide. The structural formula can be represented as:

Mg2++C9H11BrO+Br\text{Mg}^2++\text{C}_9\text{H}_{11}\text{BrO}+\text{Br}^-

This structure suggests potential interactions with biological systems, particularly in the context of pharmacological applications.

Research indicates that the biological activity of magnesium compounds is often linked to their role in enzymatic processes and cellular signaling. Magnesium plays a crucial role in stabilizing ATP, influencing various metabolic pathways. The phenoxymethyl group may enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and biological targets.

Hypoglycemic Effects

Research on related compounds suggests potential hypoglycemic effects. For example, derivatives of phenylpropanoic acid have been shown to reduce blood glucose levels in diabetic mouse models . This indicates that this compound may possess similar properties, potentially acting through mechanisms involving insulin sensitivity or incretin mimetic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of fungal growth
HypoglycemicReduction in blood glucose levels
AntioxidantPotential protective effects against oxidative stress

Case Study 1: Antimicrobial Efficacy

A study investigating MgO NPs synthesized from bacterial cell filtrate demonstrated significant antifungal activity at concentrations as low as 15.36 μg/ml. The nanoparticles caused severe morphological changes in fungal cells, indicating a disruption of cellular integrity .

Case Study 2: Metabolic Effects

In a metabolic study involving phenylpropanoic acid derivatives, compounds showed promising results in reducing insulin resistance and improving lipid metabolism in diabetic mice. These findings suggest that this compound could exert similar metabolic benefits due to its structural characteristics .

Q & A

Basic: What are the optimal conditions for synthesizing phenyl magnesium bromide (Grignard reagent) from bromobenzene and magnesium?

Methodological Answer:
Phenyl magnesium bromide is synthesized by reacting bromobenzene with magnesium turnings in anhydrous ether under inert atmosphere (N₂ or Ar). Key steps include:

  • Activation of Mg : Use freshly cleaned magnesium turnings; pre-treat with iodine or mechanical scraping to remove oxide layers .
  • Reaction Monitoring : The exothermic reaction initiates at 40–50°C, indicated by cloudiness and reflux. Maintain controlled addition of bromobenzene to prevent runaway reactions .
  • Efficiency Metrics : Yield is confirmed via quenching with water to produce benzene (GC-MS analysis) and quantifying unreacted Mg .

Advanced: How can competing side reactions be minimized during nucleophilic additions using phenyl magnesium bromide?

Methodological Answer:
Competing hydrolysis or coupling reactions can be mitigated by:

  • Temperature Control : Conduct reactions at –78°C (dry ice/acetone bath) to suppress radical coupling .
  • Substrate Order : Add electrophilic substrates (e.g., ketones) to the Grignard reagent, not vice versa, to avoid aggregation issues .
  • Byproduct Analysis : Use in situ FTIR or GC-MS to detect intermediates like biphenyl (common side product) and adjust stoichiometry .

Basic: What spectroscopic techniques are recommended for characterizing 1-methyl-2-(phenoxymethyl)benzene derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve substituent positions (e.g., phenoxymethyl vs. methyl groups). For example, aromatic protons appear at δ 6.8–7.4 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
  • GC-MS : Confirm molecular ion peaks (e.g., m/z 356 for brominated derivatives) and assess purity (>95%) .
  • X-ray Crystallography : For unambiguous structural confirmation of crystalline derivatives .

Advanced: How can low yields in Suzuki-Miyaura couplings of brominated benzene derivatives be addressed?

Methodological Answer:
Optimize:

  • Catalyst System : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C for 12 hours .
  • Ultrasound Activation : Enhances reaction rates by 30% by improving mass transfer .
  • Purification : Employ silica gel chromatography (hexane:EtOAc, 4:1) to separate biaryl byproducts .

Data Contradiction: How to resolve discrepancies in reported melting points for substituted benzyl bromides?

Methodological Answer:

  • Purity Verification : Analyze via HPLC (C18 column, acetonitrile/water gradient) to detect impurities >1% .
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to obtain polymorph-free crystals; report solvent used .
  • DSC Analysis : Differential scanning calorimetry provides precise phase transition data, reducing observational bias .

Basic: What is the role of magnesium bromide (MgBr₂) in Lewis acid-catalyzed reactions?

Methodological Answer:
MgBr₂ acts as a mild Lewis acid to:

  • Activate Electrophiles : Polarize carbonyl groups in Friedel-Crafts alkylation (e.g., benzene + benzyl chloride) .
  • Stabilize Intermediates : In Diels-Alder reactions, it coordinates to dienophiles, lowering activation energy .
  • Solubility Control : Use in ether/THF mixtures (1:3 v/v) to balance reactivity and solubility .

Advanced: How to design kinetic studies for hydrolysis of sterically hindered aryl bromides?

Methodological Answer:

  • Variable Control : Vary pH (2–12), temperature (25–80°C), and solvent polarity (water/DMSO mixtures) .
  • Sampling Intervals : Use stopped-flow UV-Vis spectroscopy to track bromide release (λ = 266 nm) at millisecond resolution .
  • Computational Modeling : Compare experimental rate constants with DFT-calculated activation energies (e.g., Gaussian 16) .

Basic: What synthetic routes are available for 1-methyl-2-(phenoxymethyl)benzene?

Methodological Answer:

  • Williamson Ether Synthesis : React 2-methylphenol with benzyl bromide in NaOH/ethanol (70°C, 6 hours) .
  • Friedel-Crafts Alkylation : Use AlCl₃ to couple phenol with 1-bromo-2-methylbenzene (monitor via TLC, Rf = 0.5 in hexane) .
  • Purification : Distill under reduced pressure (b.p. 150–160°C at 10 mmHg) .

Advanced: How to analyze competing pathways in Grignard reagent formation from aryl bromides?

Methodological Answer:

  • Isotopic Labeling : Use ⁸¹Br NMR to track bromide exchange kinetics in Mg-mediated reactions .
  • Operando Spectroscopy : Monitor reaction progress via Raman spectroscopy to detect intermediates like Mg-aryl complexes .
  • Competitive Experiments : Compare reactivity of bromobenzene vs. substituted analogs (e.g., electron-withdrawing groups delay initiation) .

Data Contradiction: Why do different studies report varying yields for benzyl bromide derivatives?

Methodological Answer:

  • Reaction Scale : Yields drop >10% at >10 mmol due to heat transfer limitations; use microreactors for scalability .
  • Moisture Sensitivity : Trace H₂O deactivates Mg; employ rigorous drying (molecular sieves, 3Å) and Schlenk techniques .
  • Catalyst Purity : Commercial Pd catalysts may contain traces of P; pre-treat with NaBH₄ to reduce Pd(OAc)₂ to active Pd⁰ .

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